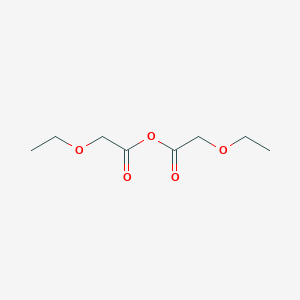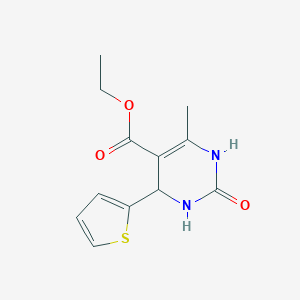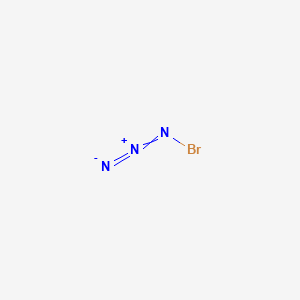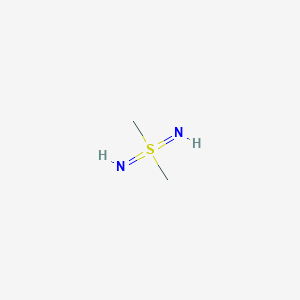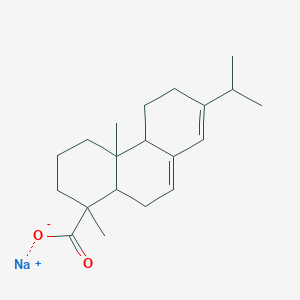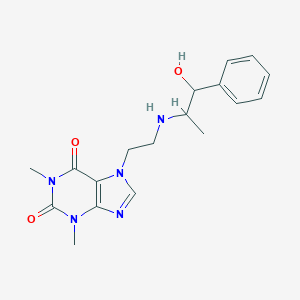
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- is a chemical compound that is commonly used in scientific research. It is also known as N-Butyl-4-piperidone or NBP. This compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in many different fields. In
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- is not fully understood. However, it has been shown to interact with a variety of different molecular targets in the brain, including dopamine receptors and NMDA receptors. These interactions may contribute to the compound's neuroprotective effects.
Biochemical and Physiological Effects
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective effects. Additionally, NBP has been shown to have antioxidant properties, which may help to protect against oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for researchers in many different fields. Additionally, NBP is relatively easy to synthesize and purify, making it accessible to many different labs. However, one limitation of using NBP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations. Finally, there may be opportunities to develop new derivatives of NBP that have even greater neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- has a wide range of scientific research applications. It has been used in studies related to neurotransmitter release, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In particular, NBP has been shown to have neuroprotective effects, making it a promising candidate for the treatment of these diseases.
Eigenschaften
CAS-Nummer |
14052-94-9 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)- |
Molekularformel |
C12H22N2O |
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
1-(4-pyrrolidin-1-ylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H22N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-11H2 |
InChI-Schlüssel |
FDNVDBVUIXCOFK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCN2CCCC2=O |
Kanonische SMILES |
C1CCN(C1)CCCCN2CCCC2=O |
Andere CAS-Nummern |
14052-94-9 |
Synonyme |
1-(4-Pyrrolizinobutyl)-2-pyrrolidone |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)



